5-Iodo-N,2-dimethylbenzene-1-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10INO2S |
|---|---|
Molecular Weight |
311.14 g/mol |
IUPAC Name |
5-iodo-N,2-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C8H10INO2S/c1-6-3-4-7(9)5-8(6)13(11,12)10-2/h3-5,10H,1-2H3 |
InChI Key |
VENCIVLCRDPPPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)I)S(=O)(=O)NC |
Origin of Product |
United States |
Theoretical and Computational Investigations of 5 Iodo N,2 Dimethylbenzene 1 Sulfonamide
Quantum Chemical Calculations on Molecular Structure and Conformation
Density Functional Theory (DFT) Studies on Electronic Structure and Bonding
No specific research data is available for 5-Iodo-N,2-dimethylbenzene-1-sulfonamide.
Conformational Analysis and Energy Landscapes
No specific research data is available for this compound.
Molecular Dynamics Simulations and Intermolecular Interactions
No specific research data is available for this compound.
Prediction of Reactivity and Mechanistic Pathways via Computational Modeling
No specific research data is available for this compound.
Future computational studies would be necessary to generate the specific data required to fully characterize the theoretical profile of this compound. Such research would provide valuable insights into its structural, electronic, and reactive properties.
Synthetic Methodologies for 5 Iodo N,2 Dimethylbenzene 1 Sulfonamide
Retrosynthetic Analysis and Key Precursors
A retrosynthetic analysis of 5-Iodo-N,2-dimethylbenzene-1-sulfonamide reveals two primary synthetic pathways, which dictate the key precursors required. The core structure can be disconnected at either the Carbon-Iodine (C-I) bond or the Nitrogen-Sulfur (N-S) bond of the sulfonamide group.
Route A: Late-Stage Iodination This approach involves the formation of the sulfonamide scaffold first, followed by the introduction of the iodine atom in a final or penultimate step.
Disconnection 1 (C-I bond): The primary disconnection is the C-I bond, leading back to the precursor N,2-dimethylbenzene-1-sulfonamide . This strategy relies on a regioselective electrophilic iodination of the benzene (B151609) ring. The key challenge is to control the position of iodination, directing the electrophile to the C5 position (para to the methyl group).
Disconnection 2 (N-S bond): Further deconstruction of N,2-dimethylbenzene-1-sulfonamide by cleaving the N-S bond points to 2-methylbenzene-1-sulfonyl chloride (o-toluenesulfonyl chloride) and methylamine as the fundamental starting materials.
Route B: Early-Stage Iodination This pathway introduces the iodine atom onto the aromatic ring at an earlier stage, building the sulfonamide functionality onto an already iodinated precursor.
Disconnection 1 (N-S bond): Disconnecting the sulfonamide N-S bond of the target molecule leads to 4-iodo-2-methylbenzene-1-sulfonyl chloride and methylamine .
Disconnection 2 (C-S bond): The precursor 4-iodo-2-methylbenzene-1-sulfonyl chloride can be retrosynthetically traced back to 4-iodo-2-methylaniline (B78855) . The synthesis of the sulfonyl chloride from the aniline (B41778) can be achieved via a Sandmeyer-type reaction, where the amine is converted to a diazonium salt and subsequently reacted with sulfur dioxide and a copper catalyst.
These two routes are summarized below:
| Route | Final Key Step | Key Precursor for Final Step | Fundamental Starting Materials |
| A | Electrophilic Iodination | N,2-dimethylbenzene-1-sulfonamide | Toluene, Methylamine |
| B | Sulfonamide Formation | 4-iodo-2-methylbenzene-1-sulfonyl chloride | 4-iodo-2-methylaniline, Methylamine |
Conventional Synthetic Routes: Optimization and Challenges
Conventional methods for synthesizing this compound rely on fundamental organic reactions that have been optimized over time but still present certain challenges.
This strategy, corresponding to Route A, involves the direct iodination of N,2-dimethylbenzene-1-sulfonamide. The regiochemical outcome of this electrophilic aromatic substitution is governed by the directing effects of the substituents on the benzene ring: the methyl group (-CH₃) and the N-methylsulfonamide group (-SO₂NHCH₃).
Directing Effects: The methyl group is an activating, ortho, para-director, while the sulfonamide group is a deactivating, meta-director. In the N,2-dimethylbenzene-1-sulfonamide precursor, the C5 position is para to the activating methyl group and meta to the deactivating sulfonamide group. This alignment of directing effects strongly favors the substitution of iodine at the C5 position.
Reagents and Conditions: Common iodinating agents for such transformations include molecular iodine (I₂) in the presence of an oxidizing agent or, more frequently, N-Iodosuccinimide (NIS). organic-chemistry.orgmdpi.com To achieve iodination on moderately deactivated rings like sulfonamides, an acid catalyst is often required to activate the iodinating agent. researchgate.net
Table of Common Iodination Conditions
| Reagent System | Catalyst/Activator | Typical Conditions | Notes |
|---|---|---|---|
| I₂ / Oxidant | H₂O₂, HNO₃, CuCl₂ libretexts.org | Aqueous or organic solvent | Oxidizing agent generates a more powerful electrophilic iodine species (I⁺). libretexts.org |
| N-Iodosuccinimide (NIS) | Trifluoroacetic acid (TFA) organic-chemistry.org | Acetonitrile, Room Temp. | Effective for activated and moderately deactivated arenes. |
Challenges and Optimization:
Reaction Rate: The sulfonamide group deactivates the ring, potentially leading to slow reaction times or requiring harsh conditions (e.g., strong acids), which can affect functional group tolerance.
Poly-iodination: While the directing groups favor mono-iodination at C5, forcing conditions could lead to the introduction of a second iodine atom. Optimization involves careful control of stoichiometry, temperature, and reaction time to maximize the yield of the desired product.
Sulfonylation is central to both synthetic routes. In Route A, it is an initial step, while in Route B, it is the final step. The reaction typically involves the coupling of a sulfonyl chloride with an amine in the presence of a base.
Route A - Precursor Synthesis: The synthesis of the iodination precursor, N,2-dimethylbenzene-1-sulfonamide, begins with the chlorosulfonation of toluene. This reaction yields a mixture of 2-methylbenzene-1-sulfonyl chloride and 4-methylbenzene-1-sulfonyl chloride. prepchem.comgoogle.com After separation of the desired ortho-isomer, it is reacted with methylamine, typically in an inert solvent with a base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct. researchgate.net
Route B - Final Step Synthesis: This more convergent approach involves reacting 4-iodo-2-methylbenzene-1-sulfonyl chloride with methylamine. This reaction is generally high-yielding and straightforward. The main challenge lies in the preparation of the iodinated sulfonyl chloride precursor. It is typically synthesized from 4-iodo-2-methylaniline via diazotization followed by a reaction with sulfur dioxide in the presence of a copper(I) or copper(II) chloride catalyst.
Challenges and Optimization:
Precursor Stability: The diazonium salt intermediate in the synthesis of 4-iodo-2-methylbenzene-1-sulfonyl chloride (Route B) is often unstable and must be used immediately under cold conditions.
Modern Synthetic Approaches: Advancements and Innovations
Recent advancements in synthetic chemistry offer more sophisticated and efficient methods for the synthesis of halogenated sulfonamides, focusing on catalysis and principles of green chemistry.
To overcome the limitations of traditional electrophilic iodination, which can require harsh acidic conditions, modern catalytic methods have been developed. These approaches often utilize transition metals to facilitate C-H activation and functionalization under milder conditions.
Palladium-Catalyzed C-H Iodination: Palladium catalysts can direct the iodination of C-H bonds ortho to a directing group. While the sulfonamide itself is a weak directing group, this methodology is highly effective for other substrates and highlights a potential area for development.
Gold-Catalyzed Iodination: Gold(I) complexes have been shown to catalyze the efficient iodination of electron-rich arenes using N-Iodosuccinimide (NIS) under very mild, room-temperature conditions. researchgate.net This approach offers broad functional group compatibility and avoids the need for strong acids.
Lewis Acid Catalysis: In-situ generated Lewis acids, such as iron(III) triflimide, can activate NIS for the efficient iodination of a wide range of arenes under mild conditions, providing an alternative to strong Brønsted acids.
Applying green chemistry principles aims to reduce the environmental impact of the synthesis by minimizing waste, avoiding hazardous reagents, and improving energy efficiency.
Greener Sulfonamide Synthesis: Traditional sulfonylation often uses chlorinated solvents and organic bases. Greener alternatives include performing the reaction in water under dynamic pH control, which uses equimolar amounts of the amine and sulfonyl chloride and avoids organic bases. Product isolation can often be achieved by simple filtration after acidification.
Electrochemical Iodination: A promising green approach to iodination involves the electrochemical generation of the iodinating agent (e.g., I₂ or HIO) from a simple iodide salt like KI. nih.gov This in-situ generation avoids handling hazardous iodinating reagents and minimizes waste, as the process can be controlled potentiostatically to prevent the formation of byproducts. nih.gov
Mechanosynthesis: Solvent-free mechanochemical approaches, such as ball milling, have been developed for the synthesis of sulfonamides. These methods can involve a one-pot, two-step process of oxidation-chlorination of a disulfide followed by amination, eliminating the need for bulk solvents and often simplifying purification.
By integrating these modern catalytic and green methodologies, the synthesis of this compound can be made more efficient, selective, and environmentally benign compared to conventional routes.
Solid-Phase Synthesis and Combinatorial Library Approaches
The principles of solid-phase synthesis and combinatorial chemistry offer powerful strategies for the generation of large, diverse libraries of molecules, a cornerstone of modern drug discovery. nih.gov While specific literature detailing the solid-phase synthesis of this compound is not prevalent, established methodologies for analogous sulfonamides provide a clear blueprint for its potential inclusion in combinatorial libraries. These approaches facilitate the rapid assembly of numerous analogs for high-throughput screening. core.ac.uk
Solid-phase synthesis (SPS) offers significant advantages over traditional solution-phase chemistry for library generation, including simplified purification and the ability to drive reactions to completion using excess reagents. The general strategy involves anchoring a starting material to a solid support (resin), performing a series of chemical transformations, and finally cleaving the desired product from the support.
A plausible solid-phase approach to a library based on the this compound scaffold could involve immobilizing a suitable building block, followed by reaction with 5-iodo-2-methylbenzene-1-sulfonyl chloride or a related precursor. For instance, an amino acid attached to a Wang resin could be N-acylated with the sulfonyl chloride, followed by further modifications. nih.gov
One of the key reaction steps in diversifying sulfonamides on a solid support is the N-alkylation or N-arylation of the sulfonamide nitrogen. acs.org Mild and efficient methods for such transformations are crucial for the successful generation of a library. For example, copper-catalyzed N-arylation of solid-supported sulfonamides using arylboronic acids has been shown to be effective, allowing for the introduction of a wide range of substituents. acs.org
The "libraries from libraries" concept is another powerful approach where an existing library of compounds is chemically modified to create a new, more diverse library. nih.gov A library of primary sulfonamides on a solid support could be systematically reacted with a variety of alkylating or arylating agents to generate a large collection of secondary and tertiary sulfonamides, including analogs of this compound. nih.gov
The following interactive table outlines a hypothetical solid-phase synthesis scheme for generating a small combinatorial library based on the this compound core. This illustrates how variations in the amine component can be systematically introduced.
| Step | Reagent/Condition | Purpose | Resin-Bound Intermediate |
| 1 | Fmoc-R-group-COOH, DIC, DMAP | Loading of diverse building blocks | Fmoc-R-group-Resin |
| 2 | 20% Piperidine in DMF | Fmoc deprotection | H₂N-R-group-Resin |
| 3 | 5-Iodo-2-methylbenzene-1-sulfonyl chloride, DIPEA | Sulfonamide formation | 5-Iodo-2-methylbenzenesulfonyl-NH-R-group-Resin |
| 4 | Reagent for N-alkylation/arylation (e.g., R'-Br or R'-B(OH)₂, Cu catalyst) | Introduction of diversity at the sulfonamide nitrogen | 5-Iodo-2-methylbenzenesulfonyl-N(R')-R-group-Resin |
| 5 | Trifluoroacetic acid (TFA) | Cleavage from resin | 5-Iodo-N-R'-2-methyl-N-(R-group)-benzene-1-sulfonamide |
The generation of positional scanning synthetic combinatorial libraries (PS-SCL) is a sophisticated method that allows for the rapid identification of active compounds and the determination of the optimal substituent at each position of diversity. nih.gov This technique involves the synthesis of multiple sub-libraries where each position is systematically defined with a specific building block, while all other positions contain a mixture of building blocks. nih.gov Such an approach could be invaluable in exploring the structure-activity relationship (SAR) of analogs of this compound.
The following table summarizes research findings on the solid-phase synthesis of sulfonamide libraries that are relevant to the potential synthesis of this compound analogs.
| Study Focus | Key Findings | Potential Application for Target Compound | Reference |
| N-Arylation on Solid Supports | Copper acetate (B1210297) and triethylamine effectively mediate the N-arylation of solid-supported sulfonamides with arylboronic acids at room temperature. | Introduction of diverse aryl groups on the nitrogen of the sulfonamide. | acs.org |
| "Libraries from Libraries" | An existing library of sulfonamide-linked scaffolds can be modified to create five new libraries, including piperazine, thiourea, and guanidine (B92328) derivatives. | Diversification of a core library containing the this compound scaffold. | nih.gov |
| Parallel Solid-Phase Synthesis | An effective parallel solid-phase route to methylenesulfonamides was developed, involving reductive amination, sulfonamide formation, and palladium-catalyzed transformations. | A potential route for creating a library of analogs with varied substituents. | nih.gov |
| Vinylogous Sulfonamidopeptides | Chiral vinylogous sulfonamidopeptides were synthesized on TentaGel resin, and mild conditions were developed for alkylating the sulfonamide nitrogen. | Provides methods for N-alkylation that could be adapted for the target compound on a solid support. | core.ac.uk |
Palladium-Catalyzed Cross-Coupling Reactions at the Iodo Position
The carbon-iodine (C-I) bond in this compound is the most reactive site for transformations, particularly for palladium-catalyzed cross-coupling reactions. Aryl iodides are highly prized substrates for these reactions due to the relative weakness of the C-I bond, which facilitates oxidative addition to a Palladium(0) catalyst, the initial step in most cross-coupling catalytic cycles. The presence of the electron-withdrawing sulfonamide group para to the iodine further activates the C-I bond towards this oxidative addition step. organic-chemistry.org
These reactions are fundamental in modern organic synthesis for constructing carbon-carbon and carbon-heteroatom bonds, allowing for the modular assembly of complex molecular architectures from simpler precursors. nih.govox.ac.uk
The Suzuki-Miyaura coupling is a robust and widely used method for forming biaryl structures by reacting an aryl halide with an organoboron compound, typically a boronic acid or ester. For this compound, this reaction would involve coupling with a variety of aryl or heteroaryl boronic acids to introduce new aromatic rings at the C5 position.
The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., SPhos, XPhos, dppf). A base, such as sodium carbonate (Na₂CO₃), potassium phosphate (B84403) (K₃PO₄), or lithium hydroxide (B78521) (LiOH), is essential for the transmetalation step of the catalytic cycle. rsc.org The choice of ligand and base can be critical for achieving high yields, especially with sterically hindered or electronically challenging coupling partners. rsc.org
Below is a table illustrating hypothetical Suzuki-Miyaura coupling reactions with this compound.
| Coupling Partner (Ar-B(OH)₂) | Catalyst/Ligand | Base | Solvent | Expected Product |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | N,2-dimethyl-[1,1'-biphenyl]-4-sulfonamide |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/Water | 4'-Methoxy-N,2-dimethyl-[1,1'-biphenyl]-4-sulfonamide |
| Pyridine-3-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/Water | N,2-Dimethyl-5-(pyridin-3-yl)benzene-1-sulfonamide |
To introduce unsaturated carbon-carbon bonds, the Sonogashira and Heck reactions are paramount. These palladium-catalyzed processes allow for the formation of aryl-alkyne and aryl-alkene linkages, respectively. rsc.orgresearchgate.net
The Sonogashira reaction couples the aryl iodide with a terminal alkyne. This reaction is typically co-catalyzed by a copper(I) salt (e.g., CuI), which facilitates the formation of a copper acetylide intermediate. Common conditions involve a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst, and an amine base such as triethylamine (TEA) or piperidine, which also often serves as the solvent. nih.gov
The Heck reaction involves the coupling of the aryl iodide with an alkene, such as an acrylate (B77674) or styrene, to form a substituted alkene. nih.govresearchgate.net The reaction requires a palladium catalyst and a base (e.g., triethylamine or sodium acetate) to regenerate the active Pd(0) catalyst at the end of the cycle. The stereochemical outcome of the Heck reaction typically results in trans-substituted alkenes.
The table below outlines potential products from these reactions.
| Reaction Type | Reagent | Catalyst System | Base | Expected Product |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Triethylamine | N,2-Dimethyl-5-(phenylethynyl)benzene-1-sulfonamide |
| Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | N,2-Dimethyl-5-((trimethylsilyl)ethynyl)benzene-1-sulfonamide |
| Heck | Styrene | Pd(OAc)₂ | Triethylamine | (E)-N,2-Dimethyl-5-styrylbenzene-1-sulfonamide |
| Heck | Methyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Triethylamine | (E)-Methyl 3-(4-(N,2-dimethylsulfamoyl)phenyl)acrylate |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. youtube.com Unlike cross-coupling, this reaction does not involve a metal catalyst. The mechanism is typically a two-step addition-elimination process proceeding through a negatively charged intermediate known as a Meisenheimer complex. nih.govyoutube.com
For an SNAr reaction to be feasible, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. youtube.comnih.gov These EWGs are necessary to stabilize the negative charge of the Meisenheimer intermediate.
In this compound, the sulfonamide group is moderately electron-withdrawing and is located para to the iodine atom, providing the necessary activation. However, the 2-methyl group is weakly electron-donating, which slightly counteracts this activation. While the iodo group is a good leaving group, SNAr reactions on substrates activated by a single sulfonamide group typically require forcing conditions, such as high temperatures and a very strong nucleophile (e.g., sodium methoxide, sodium amide). youtube.com Compared to palladium-catalyzed cross-coupling, SNAr at the iodo position of this specific molecule would be considered a less general and more challenging transformation.
Functional Group Interconversions on the Sulfonamide Moiety
The sulfonamide group (-SO₂NHCH₃) itself contains a reactive N-H bond. This proton is acidic and can be removed by a suitable base (e.g., NaH, K₂CO₃) to generate a sulfonamidate anion. This anion is nucleophilic and can react with various electrophiles, allowing for further derivatization.
Common transformations include:
N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) after deprotonation would yield a tertiary sulfonamide.
N-Acylation: Treatment with acyl chlorides or anhydrides would produce N-acylsulfonamides.
Hydrolysis: While sulfonamides are generally very stable, cleavage of the S-N bond can be achieved under harsh acidic conditions to yield the corresponding sulfonic acid and methylamine.
These interconversions allow for the modification of the sulfonamide's steric and electronic properties. vanderbilt.eduorganic-chemistry.org
Regioselective Modifications and Multi-Component Reactions
The term regioselectivity in the context of this pre-functionalized molecule primarily relates to sequential reactions. The high reactivity of the C-I bond allows for its selective transformation in the presence of other, less reactive C-H bonds on the aromatic ring.
More advanced strategies could involve multi-component or one-pot sequential reactions. For instance, a Sonogashira coupling could be performed first to introduce a terminal alkyne. Without isolation, this new functional group could then participate in a subsequent transformation, such as a click reaction (Huisgen cycloaddition) or another coupling process. Such sequential strategies are efficient in building molecular complexity rapidly. rsc.org
An example of a hypothetical one-pot, two-step reaction could be:
Sonogashira Coupling: this compound reacts with ethynyltrimethylsilane, followed by in-situ desilylation to generate the terminal alkyne.
Suzuki Coupling: A second aryl halide and a different palladium catalyst system could be added to perform a subsequent coupling on another part of the molecule if it were present, or the alkyne could be used in a different transformation.
These complex, planned sequences capitalize on the predictable reactivity of the aryl iodide to serve as a linchpin for building more elaborate structures.
Conclusion
5-Iodo-N,2-dimethylbenzene-1-sulfonamide represents a molecule of significant synthetic potential, bridging the important classes of aryl sulfonamides and iodoarenes. While specific, documented research on this compound is sparse, its chemical nature suggests that it would be a valuable building block in organic synthesis. Its facile synthesis from readily available starting materials and its anticipated reactivity in a host of cross-coupling reactions make it an attractive target for further investigation. The exploration of its synthesis and reactivity would undoubtedly contribute to the ever-expanding toolkit of synthetic organic chemists and could lead to the discovery of novel compounds with interesting chemical and biological properties.
Derivatization and Analog Development of 5 Iodo N,2 Dimethylbenzene 1 Sulfonamide
Design Principles for Structural Analogues
The design of structural analogues of 5-Iodo-N,2-dimethylbenzene-1-sulfonamide is guided by established medicinal chemistry principles, including structure-activity relationship (SAR) studies, pharmacophore modeling, and bioisosteric replacement. These strategies aim to modulate the molecule's physicochemical properties, biological activity, and pharmacokinetic profile.
Structure-Activity Relationship (SAR): SAR studies for arylsulfonamides often reveal that modifications to the aryl ring and the sulfonamide group can significantly impact biological efficacy. For instance, the nature and position of substituents on the benzene (B151609) ring can influence interactions with biological targets. Similarly, substitution on the sulfonamide nitrogen can alter properties like solubility and membrane permeability.
Pharmacophore Modeling: A pharmacophore model for this class of compounds would identify the key chemical features responsible for biological activity. For this compound, potential pharmacophoric features include the aromatic ring, the hydrogen bond donor/acceptor character of the sulfonamide group, and the lipophilic nature of the methyl and iodo substituents. Analog design can then focus on arranging these features in novel ways to enhance target binding. A five-point pharmacophore hypothesis for some aryl sulfonamide derivatives has been proposed, comprising hydrogen bond acceptors, a hydrogen bond donor, a positive group, and an aromatic ring.
Bioisosteric Replacement: This strategy involves substituting one atom or group with another that has similar physical or chemical properties. This can lead to improved potency, selectivity, or metabolic stability.
Iodo Group: The iodine atom is a large, lipophilic substituent that can participate in halogen bonding. A potential bioisostere for iodine is the ethynyl (B1212043) group, which has a similar size and electrostatic potential. Other halogens like bromine or chlorine could also be considered, which would alter the size and strength of any halogen bond interactions.
Sulfonamide Group: The sulfonamide moiety is a key functional group, often acting as a bioisostere for a carboxylic acid due to its acidic nature and ability to act as a hydrogen bond acceptor.
By applying these design principles, a diverse library of analogues can be rationally designed for synthesis and biological evaluation.
Synthesis of N-Substituted Sulfonamide Derivatives
The sulfonamide nitrogen of this compound is a key site for derivatization. N-alkylation, N-arylation, and N-acylation are common strategies to introduce a wide range of functional groups, thereby modulating the compound's properties.
N-Alkylation: The introduction of alkyl groups onto the sulfonamide nitrogen can be achieved through various methods. A common approach involves the reaction of the parent sulfonamide with an alkyl halide in the presence of a base. More advanced and "green" methods utilize alcohols as alkylating agents under catalytic conditions, such as those employing manganese or iron catalysts. These "borrowing hydrogen" methods generate water as the only byproduct.
Table 1: Illustrative N-Alkylation Reactions
| Entry | Alkylating Agent | Product |
| 1 | Benzyl (B1604629) bromide | 5-Iodo-N-methyl-N-benzyl-2-methylbenzenesulfonamide |
| 2 | Ethyl iodide | N-Ethyl-5-iodo-N,2-dimethylbenzene-1-sulfonamide |
| 3 | 3-Chloropropan-1-ol | N-(3-hydroxypropyl)-5-iodo-N,2-dimethylbenzene-1-sulfonamide |
N-Arylation: The synthesis of N-aryl derivatives can be accomplished through copper- or palladium-catalyzed cross-coupling reactions. For example, a copper acetate-mediated reaction with arylboronic acids provides a mild and general method for the N-arylation of sulfonamides. Another approach utilizes o-silylaryl triflates in the presence of cesium fluoride, offering a transition-metal-free alternative.
Table 2: Illustrative N-Arylation Reactions
| Entry | Arylating Agent | Product |
| 1 | Phenylboronic acid | 5-Iodo-N,2-dimethyl-N-phenylbenzene-1-sulfonamide |
| 2 | 4-Methoxyphenylboronic acid | 5-Iodo-N-(4-methoxyphenyl)-N,2-dimethylbenzene-1-sulfonamide |
| 3 | Pyridin-3-ylboronic acid | 5-Iodo-N,2-dimethyl-N-(pyridin-3-yl)benzene-1-sulfonamide |
N-Acylation: N-acylsulfonamides, which are often considered bioisosteres of carboxylic acids, can be synthesized by reacting the sulfonamide with an acyl chloride or a carboxylic acid. One-pot methods using reagents like cyanuric chloride can efficiently couple carboxylic acids and sulfonamides under mild conditions.
Table 3: Illustrative N-Acylation Reactions
| Entry | Acylating Agent | Product |
| 1 | Acetyl chloride | N-Acetyl-5-iodo-N,2-dimethylbenzene-1-sulfonamide |
| 2 | Benzoic acid | N-Benzoyl-5-iodo-N,2-dimethylbenzene-1-sulfonamide |
| 3 | Cyclopropanecarbonyl chloride | N-(Cyclopropanecarbonyl)-5-iodo-N,2-dimethylbenzene-1-sulfonamide |
Modifications of the Benzene Ring Scaffold (excluding iodo position)
Further diversification of the this compound scaffold can be achieved by introducing additional substituents onto the benzene ring. Electrophilic aromatic substitution reactions are a primary means to achieve this, with the position of substitution being directed by the existing groups on the ring.
The directing effects of the substituents on the this compound ring are as follows:
-CH₃ (methyl group): An activating group and an ortho, para-director.
-I (iodo group): A deactivating group, but an ortho, para-director.
-SO₂NHCH₃ (sulfonamide group): A deactivating group and a meta-director.
Considering the positions of these groups, the incoming electrophile will be directed to the available positions on the ring (positions 3, 4, and 6). The methyl group at position 2 directs to positions 3 and 6 (ortho and para respectively). The iodo group at position 5 directs to positions 4 and 6 (ortho and para respectively). The sulfonamide group at position 1 directs to position 3 (meta). The combined effect of these groups will determine the final regioselectivity of the substitution.
Nitration: Aromatic nitration can be achieved using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂) onto the ring. Given the directing effects, nitration would likely occur at positions 3 or 6.
Halogenation: Further halogenation (e.g., with Br₂ or Cl₂ and a Lewis acid catalyst) can introduce another halogen atom. The positions of substitution would be influenced by the existing substituents, likely leading to a mixture of isomers.
Friedel-Crafts Reactions: Friedel-Crafts alkylation or acylation can introduce alkyl or acyl groups onto the benzene ring. These reactions are catalyzed by Lewis acids and would also be subject to the directing effects of the existing groups.
Table 4: Potential Electrophilic Aromatic Substitution Products
| Reaction | Reagents | Potential Product(s) |
| Nitration | HNO₃, H₂SO₄ | 5-Iodo-N,2-dimethyl-3-nitrobenzene-1-sulfonamide and/or 5-Iodo-N,2-dimethyl-6-nitrobenzene-1-sulfonamide |
| Bromination | Br₂, FeBr₃ | 3-Bromo-5-iodo-N,2-dimethylbenzene-1-sulfonamide and/or 4-Bromo-5-iodo-N,2-dimethylbenzene-1-sulfonamide |
| Acylation | CH₃COCl, AlCl₃ | 3-Acetyl-5-iodo-N,2-dimethylbenzene-1-sulfonamide and/or 4-Acetyl-5-iodo-N,2-dimethylbenzene-1-sulfonamide |
Creation of Hybrid Molecules Incorporating the this compound Core
Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule. This can lead to compounds with dual or synergistic biological activities. The this compound core can be linked to other biologically active moieties to create novel hybrid molecules.
The synthesis of such hybrids typically involves linking the sulfonamide core to another molecule via a suitable linker. This can be achieved by first functionalizing either the sulfonamide or the partner molecule, followed by a coupling reaction. For example, an N-substituted derivative of the sulfonamide with a terminal reactive group (e.g., a carboxylic acid or an amine) could be prepared and then coupled to another pharmacophore.
Recent research has explored the synthesis of sulfonamide hybrids containing various heterocyclic systems such as benzothiazole, pyrazole, and indole (B1671886), which are known to possess a wide range of biological activities. wikipedia.orgmasterorganicchemistry.commt.com This approach allows for the development of multifunctional molecules that may target multiple biological pathways. wikipedia.org
Table 5: Examples of Potential Hybrid Molecule Scaffolds
| Pharmacophore to be Hybridized | Potential Linkage Strategy |
| Benzothiazole | Amide bond formation between an N-functionalized sulfonamide and an amino-benzothiazole. |
| Indole | Suzuki or Sonogashira coupling at the iodo position with a suitably functionalized indole derivative. |
| Pyrazole | N-alkylation of the sulfonamide with a pyrazole-containing alkyl halide. |
Advanced Spectroscopic and Structural Elucidation Methodologies for 5 Iodo N,2 Dimethylbenzene 1 Sulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules like 5-Iodo-N,2-dimethylbenzene-1-sulfonamide. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, a complete picture of the molecular framework can be constructed. nih.govnih.gov
¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the number of different types of protons and their neighboring environments. For this molecule, distinct signals would be anticipated for the aromatic protons, the N-H proton, the N-methyl protons, and the aryl-methyl protons. The aromatic region would show complex splitting patterns for the three protons on the substituted ring, influenced by their positions relative to the bulky iodo and sulfonamide groups. The integration of these signals would correspond to the number of protons in each unique environment.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will reveal the number of chemically non-equivalent carbon atoms. Due to the lack of symmetry in this compound, a total of eight distinct signals are expected for the eight carbon atoms of the aromatic rings, plus two additional signals for the two methyl carbons. The chemical shifts would be characteristic of their electronic environment, with carbons bonded to iodine and sulfur appearing at predictable downfield positions.
Predicted ¹H and ¹³C NMR Data
| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|---|
| ¹H | Aromatic C-H (H3, H4, H6) | 7.0 - 8.0 | Multiplets (d, dd) | 3H |
| ¹H | N-H | 4.5 - 5.5 (variable) | Singlet (broad) | 1H |
| ¹H | N-CH₃ | 2.6 - 2.8 | Singlet or Doublet | 3H |
| ¹H | Aryl-CH₃ (at C2) | 2.3 - 2.5 | Singlet | 3H |
| ¹³C | C-I (C5) | 90 - 100 | Singlet | 1C |
| ¹³C | C-S (C1) | 135 - 145 | Singlet | 1C |
| ¹³C | Aromatic C-H | 120 - 140 | Singlets | 3C |
| ¹³C | Aromatic C-CH₃ (C2) | 130 - 140 | Singlet | 1C |
| ¹³C | N-CH₃ | 28 - 35 | Singlet | 1C |
Note: Predicted values are based on typical chemical shifts for similar functional groups and substitution patterns.
Mass Spectrometry Techniques for Molecular Characterization and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis. For this compound, techniques like electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) would be employed. nih.gov
The ESI-MS spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of the molecular formula (C₈H₁₀IN₂O₂S).
Tandem MS/MS analysis involves isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure. For aromatic sulfonamides, common fragmentation pathways include:
Loss of Sulfur Dioxide (SO₂): A characteristic rearrangement and elimination of SO₂ (64 Da) is a frequently observed pathway for aromatic sulfonamides. nih.govresearchgate.netdntb.gov.ua
Cleavage of the S-N Bond: This cleavage results in fragments corresponding to the benzenesulfonyl moiety and the N,2-dimethylaniline portion of the molecule.
Loss of Iodine: Cleavage of the C-I bond would result in a significant fragment ion corresponding to the loss of an iodine radical (127 Da).
Loss of Methyl Groups: Fragmentation involving the loss of methyl radicals (•CH₃) from either the nitrogen or the aromatic ring is also possible.
Predicted Mass Spectrometry Fragmentation Data
| m/z Value (Predicted) | Proposed Identity/Loss |
|---|---|
| 340.96 | [M+H]⁺ (Protonated Molecule) |
| 276.96 | [M+H - SO₂]⁺ |
| 213.97 | [M+H - I]⁺ |
| 184.99 | [C₇H₆IO₂S]⁺ (Loss of N-methyl group) |
Note: m/z values are calculated based on the most common isotopes.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise measurements of bond lengths, bond angles, and torsion angles. researchgate.netnih.gov While a crystal structure for this compound has not been reported, analysis of related N-arylsulfonamides allows for an educated prediction of its key structural features. nih.gov
A single-crystal X-ray diffraction experiment would likely reveal:
Molecular Conformation: The molecule would exhibit a twisted conformation around the S-N bond. The C-SO₂-NH-C torsion angle is a key parameter defining this twist.
Dihedral Angle: A significant dihedral angle would exist between the planes of the two aromatic rings.
Intermolecular Interactions: In the crystal lattice, molecules are expected to be linked by intermolecular hydrogen bonds between the sulfonamide N-H group of one molecule and a sulfonyl oxygen atom (O=S) of a neighboring molecule, likely forming inversion dimers. nih.gov
Illustrative Crystal Data from a Related Compound (N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Triclinic | nih.gov |
| Space Group | P-1 | nih.gov |
| C—SO₂—NH—C Torsion Angle | 66.5 (2)° | nih.gov |
| Dihedral Angle (between rings) | 41.0 (1)° | nih.gov |
Note: This data is for an analogous compound and serves to illustrate the type of information obtained from X-ray crystallography.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Information
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. nih.govnih.gov These techniques are excellent for identifying functional groups and providing information on chemical bonding. The spectra of this compound would display a series of characteristic bands. rsc.org
N-H Vibrations: A distinct stretching vibration (ν) for the N-H bond would be observed in the IR spectrum, typically in the range of 3350-3150 cm⁻¹. rsc.org
S=O Vibrations: The sulfonamide group is characterized by strong, intense absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds, expected around 1350 cm⁻¹ and 1160 cm⁻¹, respectively. researchgate.net
S-N Vibrations: The S-N stretching vibration typically appears in the 950-850 cm⁻¹ region. rsc.org
Aromatic C-H and C=C Vibrations: Aromatic C-H stretching bands are found above 3000 cm⁻¹, while C=C ring stretching vibrations occur in the 1600-1450 cm⁻¹ region.
Aliphatic C-H Vibrations: The methyl groups will show C-H stretching vibrations in the 2980-2850 cm⁻¹ range.
Predicted Vibrational Frequencies and Assignments
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Stretch | -SO₂NH- | 3350 - 3150 | Medium |
| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | -CH₃ | 2980 - 2850 | Medium |
| Asymmetric S=O Stretch | -SO₂- | ~1350 | Strong |
| Symmetric S=O Stretch | -SO₂- | ~1160 | Strong |
| Aromatic C=C Stretch | Ar C=C | 1600 - 1450 | Medium-Strong |
| S-N Stretch | -SO₂N- | 950 - 850 | Medium |
Applications of 5 Iodo N,2 Dimethylbenzene 1 Sulfonamide in Chemical Sciences
Role as a Key Intermediate in Complex Molecule Synthesis
5-Iodo-N,2-dimethylbenzene-1-sulfonamide serves as a crucial intermediate in the synthesis of more complex molecular architectures primarily due to the presence of the iodine atom on the aromatic ring. The carbon-iodine bond is relatively weak, making it an excellent leaving group in a variety of cross-coupling reactions. These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.
One of the most significant applications of iodo-aromatic compounds is in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. In a typical Suzuki-Miyaura coupling, the iodine atom of this compound can be readily displaced by a wide range of organic groups from a boronic acid or ester partner in the presence of a palladium catalyst and a base. This allows for the straightforward introduction of new carbon-carbon bonds, enabling the construction of intricate molecular skeletons.
Similarly, in the Heck reaction, the iodo-substituted benzene (B151609) ring can be coupled with an alkene to form a new, more complex alkene product. The Sonogashira coupling, on the other hand, facilitates the formation of a carbon-carbon bond between the iodo-aromatic compound and a terminal alkyne, a common structural motif in natural products and pharmaceuticals. The versatility of these reactions makes this compound a valuable precursor for the synthesis of a diverse array of complex molecules.
Table 1: Key Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed |
|---|---|---|
| Suzuki-Miyaura | Organoboron Compound | C-C |
| Heck | Alkene | C-C |
| Sonogashira | Terminal Alkyne | C-C |
| Buchwald-Hartwig | Amine/Alcohol | C-N/C-O |
Utilization in Material Science for Functional Polymer and Organic Semiconductor Development
In the realm of material science, the structural features of this compound offer potential for the development of functional polymers and organic semiconductors. The sulfonamide group can impart desirable properties such as thermal stability and solubility to a polymer chain. Furthermore, the presence of the iodine atom opens up possibilities for post-polymerization modification. For instance, polymers synthesized with monomers containing an iodo-substituent can be further functionalized using the cross-coupling reactions mentioned previously, allowing for the fine-tuning of the polymer's electronic and physical properties.
The synthesis of polymers with sulfonamide functionalities has been demonstrated, showcasing the utility of this group in creating advanced materials. rsc.org While not directly involving this compound, the principles of incorporating sulfonamide groups into polymer backbones are well-established. rsc.org
In the field of organic semiconductors, iodine can be used as a doping agent to enhance the charge carrier mobility and photoconductivity of small molecule organic semiconductors. researchgate.net This suggests that iodine-containing compounds, such as this compound, could be investigated as components in the design of new organic electronic materials. The presence of both the electron-withdrawing sulfonamide group and the heavy iodine atom could influence the electronic properties of materials derived from this compound, making it an interesting candidate for research in this area.
Design and Synthesis of Molecular Probes for Biochemical Research
The iodine atom in this compound makes it a suitable candidate for the development of molecular probes for biochemical research. Iodine, particularly its radioactive isotopes such as Iodine-125, is widely used in radioimaging and radiolabeling studies. A molecule containing this compound could be designed to bind to a specific biological target, and the radioactive iodine would allow for its detection and quantification.
Moreover, even non-radioactive iodine can be a useful label in certain analytical techniques. For example, iodine-containing probes have been developed for use in secondary ion mass spectrometry (SIMS), a technique that can reveal the chemical composition of tissues and cells. researchgate.netmit.edu The presence of iodine provides a distinct isotopic signature that can be used to identify and locate the molecule of interest within a biological sample. researchgate.netmit.edu
The sulfonamide group can also play a role in the design of molecular probes, as it can be tailored to interact with specific enzymes or receptors. Therefore, this compound could serve as a scaffold for creating targeted probes for studying biological systems.
Applications in Supramolecular Chemistry and Molecular Recognition
Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. The sulfonamide group is known to participate in hydrogen bonding, a key interaction in the formation of self-assembling supramolecular structures. Arylsulfonamide derivatives have been shown to form columnar liquid crystals through a combination of dipole-dipole interactions and hydrogen bonding.
The specific substitution pattern of this compound, with its methyl and iodo groups, would influence the packing and self-assembly behavior of any supramolecular structures it forms. The iodine atom, being large and polarizable, can also participate in halogen bonding, another important non-covalent interaction that can be used to direct the assembly of molecules into well-defined architectures. These properties make the compound a potentially interesting building block for the design of new supramolecular materials with specific functions.
Contributions to Ligand Design for Catalysis
In the field of catalysis, the design of ligands that can coordinate to a metal center and modulate its reactivity is crucial. The sulfonamide group can act as a coordinating group for a metal catalyst. Ligands incorporating arylsulfonamide moieties have been used in various catalytic transformations.
The structure of this compound could be modified to create bidentate or polydentate ligands. For instance, the iodine atom could be replaced with another coordinating group through a cross-coupling reaction, leading to a new ligand with tailored electronic and steric properties. The N,2-dimethylbenzene portion of the molecule also provides a specific steric environment around the sulfonamide group, which could influence the selectivity of a catalyst that incorporates this ligand. The development of new ligands is a continuous effort in catalysis research, and compounds like this compound offer a versatile platform for ligand synthesis.
Future Research Directions and Perspectives for 5 Iodo N,2 Dimethylbenzene 1 Sulfonamide
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
Future research will likely focus on developing more efficient, sustainable, and diverse synthetic routes to 5-Iodo-N,2-dimethylbenzene-1-sulfonamide and its derivatives. Current synthetic strategies often rely on traditional methods that may involve harsh conditions or produce significant waste. The pursuit of greener synthetic approaches is a paramount objective.
Key areas for exploration include:
Photocatalytic Methods: A promising avenue is the use of transition-metal-free photocatalysis for the modular synthesis of structurally diverse arylsulfonamides. rsc.org This approach could utilize abundant phenolic precursors and employ catalysts like sodium iodide, which can act as a dual-functional catalyst and a soft electron donor to activate substrates under mild conditions, such as room temperature and UV light. rsc.org
Eco-Friendly Flow Synthesis: The development of continuous flow methodologies for the synthesis of sulfonamides presents an opportunity for a more sustainable process. acs.org Flow chemistry can lead to waste minimization and the use of greener media and non-toxic reactants through optimized experimental setups. acs.org
Direct C-H Functionalization: Investigating the direct C-H borylation of aryl sulfonyl compounds, followed by iodination, could provide a more atom-economical route to the target molecule. nih.gov This approach avoids the need for pre-functionalized starting materials.
Sustainable Iodine Chemistry: Research into tandem reactions that incorporate the iodine-bearing aryl motif into the final product can improve the atom economy of transformations involving organoiodine compounds. nih.govresearchgate.net This strategy addresses the issue of sustainability in reactions that might otherwise discard the iodoarene as a byproduct. nih.govresearchgate.net
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Photocatalysis | Transition-metal-free, mild reaction conditions, use of abundant precursors. rsc.org | Development of novel photocatalysts and optimization of reaction parameters for high yields and selectivity. |
| Flow Chemistry | Waste minimization, improved safety, scalability, use of green media. acs.org | Design and optimization of flow reactors for the continuous synthesis of this compound. |
| C-H Functionalization | High atom economy, reduced number of synthetic steps. nih.gov | Discovery of selective catalysts for the direct iodination of N,2-dimethylbenzene-1-sulfonamide at the 5-position. |
| Tandem Reactions | Improved atom economy, reduced waste from iodine reagents. nih.govresearchgate.net | Design of novel cascade reactions that efficiently incorporate the iodo-aryl moiety. |
Advanced Mechanistic Insights and Theoretical Modeling
A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing protocols and designing new transformations. Future research should leverage both experimental and computational tools to gain deeper mechanistic insights.
Computational Chemistry: High-level ab initio and Density Functional Theory (DFT) studies can provide reliable thermodynamic and kinetic data for the gas-phase chemical reactions involving iodinated organic compounds. labex-cappa.fr Such modeling is demanding but essential for predicting kinetic parameters with chemical accuracy. labex-cappa.fr Computational analysis can also be applied to understand substrate binding and potential inhibitor interactions if this molecule is explored for biological applications. odu.edu
Spectroscopic Studies: Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can be employed to identify and characterize transient intermediates in the synthetic and reactive pathways of the title compound.
Kinetics and Isotope Effects: Detailed kinetic studies, including the determination of reaction orders and activation parameters, coupled with isotope labeling experiments, can elucidate the rate-determining steps and transition state structures of key reactions.
Untapped Reactivity and Cascade Reactions
The dual functionality of this compound, possessing both a reactive C-I bond and a versatile sulfonamide group, opens the door to a wide range of chemical transformations and the design of novel cascade reactions.
Cross-Coupling Reactions: The iodo-substituent is an excellent handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Future work should explore the coupling of this molecule with a diverse array of partners to generate libraries of complex derivatives for screening in various applications. Photosensitized nickel catalysis has emerged as a highly efficient method for C-N bond formation between sulfonamides and aryl electrophiles, and this could be explored for further functionalization. princeton.edunih.govnih.gov
Hypervalent Iodine Chemistry: The iodine atom can be oxidized to a hypervalent state, creating highly reactive intermediates capable of participating in a variety of transformations. Research into the synthesis and reactivity of hypervalent iodine derivatives of this compound could lead to novel synthetic applications.
Cascade Reactions: Designing one-pot reactions that sequentially functionalize both the C-I bond and the sulfonamide moiety would be a highly efficient strategy for building molecular complexity. For example, an initial cross-coupling at the iodine position could be followed by an intramolecular cyclization involving the sulfonamide nitrogen.
Integration into Flow Chemistry and Automation Platforms
The translation of synthetic procedures for this compound and its derivatives to automated and continuous flow platforms is a key direction for future research, offering enhanced efficiency, safety, and reproducibility.
Continuous Flow Synthesis: Halogenation of organic compounds, a key step in the synthesis of the title compound, can be performed more safely and controllably using continuous flow chemistry. rsc.orgresearchgate.netsemanticscholar.org This technology allows for precise control of reaction parameters and minimizes the risks associated with handling hazardous reagents. rsc.orgresearchgate.netsemanticscholar.org Flow chemistry has been successfully applied to the synthesis of various sulfonamides and sulfonylureas, demonstrating its potential for the production of this compound. acs.orgresearchgate.netgoogle.com
Automated Synthesis Platforms: The development of automated systems for organic synthesis, often referred to as "organic synthesis machines," could significantly accelerate the discovery of new derivatives of this compound. acm.org These platforms can perform multi-step syntheses with high throughput, enabling the rapid generation of compound libraries for screening. acm.orgnih.gov
| Platform | Potential Benefits for this compound Research |
| Flow Chemistry | Safer handling of iodinating agents, precise temperature and stoichiometry control, facile scalability, potential for multi-step continuous processes. rsc.orgresearchgate.netsemanticscholar.org |
| Automated Synthesis | High-throughput synthesis of derivatives, rapid reaction optimization, generation of libraries for biological or materials screening. acm.orgnih.gov |
Potential for Functional Materials and Sensing Applications
The unique electronic and structural features of this compound make it an intriguing candidate for the development of novel functional materials and chemical sensors.
Optical Chemosensors: Sulfonamides have been shown to be promising chemosensors capable of binding with ionic species, resulting in a detectable optical change. nih.gov The presence of the iodine atom could be exploited to modulate the electronic properties of the molecule and enhance its sensing capabilities, for instance, through halogen bonding interactions. nih.gov Sulfonamide-based fluorescent chemosensors have demonstrated high selectivity for certain anions. researchgate.net
Materials for Energy Storage: Modified aryl sulfonamides, such as S-substituted Fluorinated Aryl Sulfonamide Tagged (S-FAST) anions, have been designed for use in new solvate ionic liquids for battery applications. researchgate.net The iodo-substituent on the benzene (B151609) ring could be used as a synthetic handle to introduce functionalities that enhance properties like electrochemical stability and conductivity.
Semiconducting Materials: Aryl sulfonamides are components of various functional materials. The introduction of a heavy atom like iodine can influence the electronic band structure and charge transport properties, suggesting potential applications in organic electronics. DFT studies on related systems have shown that modifications to sulfonamide-containing nanosheets can tune their electronic characteristics for sensing applications. bohrium.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Iodo-N,2-dimethylbenzene-1-sulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of aryl sulfonamides typically involves coupling a sulfonyl chloride with an amine. For iodinated derivatives, 2-methyl-5-iodoaniline could react with a substituted benzenesulfonyl chloride (e.g., N-methylbenzenesulfonyl chloride) in the presence of a base like triethylamine or pyridine to neutralize HCl byproducts. Solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C) are critical for optimizing yield and minimizing side reactions such as over-iodination or hydrolysis .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR : - and -NMR to confirm substitution patterns (e.g., methyl and iodo groups at positions 2 and 5, respectively).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected ~359.19 g/mol for CHINOS).
- HPLC : Reverse-phase chromatography with UV detection (λ ~254 nm) to assess purity (>95% recommended for biological assays) .
Q. What solvents are compatible with this compound for experimental workflows?
- Methodological Answer : The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in methanol or ethanol. Test solubility empirically using a small aliquot (1–5 mg) in 0.5–1 mL solvent. Avoid halogenated solvents if iodinated degradation is a concern. For column chromatography, use gradients of ethyl acetate/hexane or dichloromethane/methanol .
Advanced Research Questions
Q. How does the iodine substituent influence the electronic properties and reactivity of the sulfonamide group?
- Methodological Answer : The electron-withdrawing iodine atom at position 5 increases the electrophilicity of the sulfonamide group, enhancing its reactivity in nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura). Computational studies (DFT) can model charge distribution and frontier molecular orbitals to predict reaction sites. Compare with bromo- or chloro-analogs (e.g., 3-Bromo-N,5-dimethylbenzenesulfonamide) to assess substituent effects .
Q. What strategies mitigate contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : If NMR signals overlap (e.g., methyl and aryl protons), use 2D techniques (COSY, HSQC) to resolve correlations. For mass spectrometry discrepancies (e.g., unexpected adducts), employ alternative ionization methods (ESI vs. APCI). Cross-validate with X-ray crystallography if single crystals are obtainable. Document solvent and temperature effects on spectral profiles .
Q. How can researchers design derivatives of this compound to probe structure-activity relationships (SAR) in biological targets?
- Methodological Answer :
- Modify the Iodo Group : Replace iodine with other halogens or functional groups (e.g., -B(OH) for cross-coupling).
- Vary Substituents : Introduce electron-donating (e.g., -OCH) or -withdrawing groups (e.g., -NO) at position 2 or 4 to modulate electronic effects.
- Biological Assays : Screen derivatives against target enzymes (e.g., carbonic anhydrase) to correlate substituent effects with inhibitory activity .
Q. What are the key safety considerations when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of fine particles.
- Waste Disposal : Collect halogenated waste separately for incineration.
- Emergency Protocols : In case of skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
